molecular formula C17H22FNO4 B12439656 1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12439656
M. Wt: 323.4 g/mol
InChI Key: JHRPTZRVQXTAPK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is 2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid . This nomenclature reflects its core pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with both a 2-fluorobenzyl group and a carboxylic acid moiety.

The stereochemical configuration of the pyrrolidine ring is critical, as the molecule contains a chiral center at the 2-position. The (S) -configuration is explicitly denoted in the compound’s common name, Boc-(S)-a-(2-fluorobenzyl)proline , indicating that the 2-fluorobenzyl and carboxylic acid groups occupy specific spatial orientations relative to the pyrrolidine nitrogen. This stereochemistry influences intermolecular interactions, particularly in biological systems where enantioselectivity is paramount.

Conformational Analysis of Pyrrolidine Ring System

The pyrrolidine ring adopts non-planar conformations to alleviate torsional strain, with puckering described by pseudorotation parameters: the phase angle (P) and maximum puckering amplitude (Φ~max~). For this compound, the Boc and 2-fluorobenzyl substituents impose steric and electronic constraints that modulate ring dynamics.

Nuclear magnetic resonance (NMR) studies of analogous pyrrolidine derivatives reveal that alkylation or acylation of the ring nitrogen (as seen in the Boc group) restricts pseudorotation to specific regions. For instance, phosphonoformyl-substituted pyrrolidines exhibit predominant conformations near P ≈ 0° (north) or 180° (south), whereas phosphonomethyl derivatives occupy eastern/western pseudorotation regions (P ≈ 90° or 270°). In this compound, the bulky Boc group likely stabilizes C^γ^-exo or C^δ^-endo puckered states, as observed in proline derivatives.

Density functional theory (DFT) calculations further support a two-state equilibrium between envelope (E) and twisted (T) conformers. The 2-fluorobenzyl group’s steric bulk may favor a ^3T~4~ conformation, where the substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This aligns with findings for cis-substituted pyrrolidines, where steric hindrance shifts equilibrium toward twisted conformers.

Electronic Effects of 2-Fluorophenylmethyl Substituent

The 2-fluorophenylmethyl group introduces significant electronic perturbations:

  • Inductive Effects : Fluorine’s electronegativity (-I effect) withdraws electron density from the benzyl ring, creating a partial positive charge at the methylene bridge. This polarizes the C–H bonds adjacent to the pyrrolidine ring, potentially enhancing hydrogen-bonding interactions.
  • Resonance Effects : The fluorine atom’s ortho position directs resonance electron withdrawal into the ring, reducing electron density at the para position. This electronic redistribution may influence π-stacking interactions in supramolecular assemblies.
  • Steric Effects : The ortho-fluorine creates a steric barrier that restricts rotation about the benzyl-pyrrolidine bond, stabilizing specific rotamers. This is evident in the compound’s SMILES string (FC1=C(CN2CCCC2)C=CC=C1 ), which depicts a rigidified structure.

Comparative studies of fluorinated proline analogs demonstrate that 2-fluorine substitution increases ring rigidity by ~2 kcal/mol compared to non-fluorinated derivatives. This heightened rigidity could stabilize transition states in catalytic or synthetic applications.

Protective Group Dynamics of Tert-butoxycarbonyl (Boc) Functionality

The Boc group serves dual roles:

  • Steric Shielding : The tert-butyl moiety creates a hydrophobic environment around the pyrrolidine nitrogen, shielding it from electrophilic attack.
  • Acid-Labile Protection : The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine while leaving the carboxylic acid intact.

Conformational studies reveal that N-acylation (as in the Boc group) alters pyrrolidine ring dynamics. In Boc-protected proline derivatives, the carbonyl oxygen participates in n→π* interactions with the pyrrolidine nitrogen, favoring a C^γ^*-endo puckering. This interaction is less pronounced in N-alkylated analogs, highlighting the Boc group’s unique electronic profile.

Thermogravimetric analysis (TGA) of similar Boc-protected compounds shows decomposition onset temperatures near 180°C, indicating moderate thermal stability. This stability enables its use in high-temperature reactions, such as peptide couplings under microwave irradiation.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPTZRVQXTAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Alkylation of Boc-Protected Proline Derivatives

The most widely reported method involves alkylation of a Boc-protected proline enolate. This approach leverages the steric and electronic effects of the Boc group to facilitate regioselective alkylation at the α-carbon of the pyrrolidine ring.

Procedure:

  • Boc Protection :

    • L-Proline methyl ester is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, Et₃N) to yield Boc-protected proline methyl ester.
    • Reaction Conditions :
      • Solvent: Dichloromethane (DCM) or THF
      • Temperature: 0–25°C
      • Yield: >90%.
  • Enolate Formation :

    • The Boc-protected proline methyl ester is deprotonated at the α-carbon using a strong base such as lithium hexamethyldisilazide (LiHMDS) or LDA.
    • Key Parameters :
      • Base: LiHMDS (1.1 equiv)
      • Solvent: THF or toluene
      • Temperature: −78°C.
  • Alkylation with 2-Fluorobenzyl Bromide :

    • The enolate is reacted with 2-fluorobenzyl bromide (1.0–1.2 equiv) to introduce the 2-fluorobenzyl group.
    • Optimization Notes :
      • Steric hindrance at the quaternary carbon requires extended reaction times (12–24 hr).
      • Diastereomeric ratios (dr) depend on solvent polarity, with THF favoring 3:1 dr.
  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in a THF/water mixture.
    • Conditions :
      • LiOH (2.0 equiv), THF/H₂O (3:1), 40°C, 5 hr
      • Yield: 85–94%.
Example Data Table:
Step Reagents/Conditions Yield (%) Purity (HPLC)
Boc Protection Boc₂O, DMAP, DCM, 0°C 92 98%
Enolate Alkylation LiHMDS, 2-fluorobenzyl bromide, THF, −78°C 75 95%
Ester Hydrolysis LiOH, THF/H₂O, 40°C 90 97%

Asymmetric Catalytic Hydrogenation

For enantioselective synthesis, asymmetric hydrogenation of a proline-derived enamide precursor has been reported.

Procedure:

  • Enamide Synthesis :
    • Boc-protected pyrrolidinone is converted to an enamide using a chiral auxiliary (e.g., Evans oxazolidinone).
  • Hydrogenation :
    • The enamide undergoes hydrogenation with a chiral catalyst (e.g., Rh-DuPhos) to install the 2-fluorobenzyl group with high enantiomeric excess (ee).
    • Conditions :
      • H₂ (50 psi), MeOH, 25°C, 12 hr
      • ee: >99%.
Key Findings:
  • This method achieves superior stereocontrol compared to enolate alkylation but requires expensive catalysts.

Solid-Phase Peptide Synthesis (SPPS)

The compound has been synthesized as a building block for peptide analogs using SPPS.

Procedure:

  • Resin Loading :
    • Wang resin is functionalized with Fmoc-protected pyrrolidine carboxylic acid.
  • Boc Deprotection and Coupling :
    • The Boc group is removed with TFA, and 2-fluorobenzyl bromide is coupled using HATU/DIEA.
    • Yield : 60–70% per cycle.

Comparison of Methods

Method Advantages Disadvantages
Enolate Alkylation High yield, scalable Moderate stereocontrol (dr 3:1)
Asymmetric Hydrogenation Excellent ee (>99%) Costly catalysts, multi-step synthesis
SPPS Ideal for peptide conjugates Low overall yield (60–70%)

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, pyrrolidine), 4.20 (s, 2H, CH₂Ar), 7.02–7.30 (m, 4H, Ar-F).
  • HPLC : >97% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Cost Efficiency : Enolate alkylation is preferred for large-scale production due to lower reagent costs.
  • Safety : Exothermic enolate formation requires strict temperature control (−78°C).

Emerging Techniques

Recent advances include flow chemistry for continuous enolate generation, reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Synthesis of Bioactive Molecules

The compound can be utilized to synthesize derivatives that exhibit anticancer properties. For instance, modifications of pyrrolidine derivatives have shown promising results against various cancer cell lines, including breast and prostate cancers. Research indicates that certain derivatives demonstrate strong antiproliferative activity, making them candidates for further drug development .

Prodrug Development

Due to its stability and solubility characteristics, 1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can be used in the design of prodrugs. Prodrugs are inactive compounds that metabolize into active drugs within the body, potentially improving pharmacokinetics and reducing side effects.

Biological Research

The compound's unique structure makes it an important tool in biological research, particularly in studies involving receptor interactions and metabolic pathways.

Receptor Modulation

Research has indicated that similar compounds can act as modulators of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). These receptors play crucial roles in drug metabolism and detoxification processes within the liver . The ability to influence these pathways can lead to advancements in understanding drug interactions and toxicology.

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including necrosis and modulation of signaling pathways related to cell survival . Such findings underscore the importance of this compound in developing novel anticancer therapies.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

Study Focus Findings
Study 1Anticancer ActivityDerivatives exhibited IC50 values indicating potent antiproliferative effects against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines .
Study 2Receptor ActivationCompounds showed selective activation of CAR leading to enhanced expression of drug-metabolizing enzymes .
Study 3Prodrug EfficacyModified versions demonstrated improved solubility and bioavailability compared to their parent compounds, enhancing therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-fluorophenylmethyl group introduces ortho-fluorine steric and electronic effects, which may influence binding affinity in drug design compared to non-fluorinated analogs .
  • Fluorination at the pyrrolidine ring (e.g., C-4 in ) reduces molecular weight but may alter conformational stability .

Key Observations :

  • High yields (>95%) are achievable for Boc-protected pyrrolidines under optimized alkaline hydrolysis conditions .
  • Fluorinated benzyl groups (e.g., 3-fluorobenzyl in ) often require palladium-catalyzed coupling or nucleophilic substitution, which may lower yields compared to non-fluorinated analogs .

Physicochemical Properties

Compound Melting Point (°C) Optical Activity Stability
Target compound Not reported Not reported Stable under recommended storage
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Not reported Chiral center at C-2 and C-4 Stable at 2–8°C
(2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid Not reported [α]/D = -34.0° (c=1% in ethanol) Sensitive to protic solvents

Key Observations :

  • Fluorine substituents may lower melting points due to reduced crystallinity compared to non-fluorinated analogs.
  • Alkynyl substituents (e.g., prop-2-ynyl in ) introduce reactivity toward click chemistry but require inert storage conditions .

Key Observations :

  • Fluorinated analogs generally exhibit moderate acute toxicity (Category 4 oral toxicity) but pose risks of skin/eye irritation .

Biological Activity

1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl methyl substituent, which can influence its pharmacological properties.

  • Molecular Formula : C13H18FNO4
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets.

The biological activity of Boc-pyrrolidine is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group can be cleaved under acidic conditions, revealing an active amine that participates in biochemical pathways.

Enzyme Inhibition

Research indicates that Boc-pyrrolidine exhibits inhibitory effects on several key enzymes:

  • GABA Aminotransferase : This enzyme is crucial for GABA metabolism in the brain. Inhibition leads to increased GABA levels, which may provide therapeutic benefits for neurological disorders such as epilepsy .
  • Fatty Acid Synthase (FASN) : Studies show that compounds similar to Boc-pyrrolidine can inhibit FASN, which is involved in lipid biosynthesis and has implications in cancer treatment .

Antimicrobial Activity

Boc-pyrrolidine has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Study 1: Inhibition of GABA Aminotransferase

A study conducted by Wang et al. explored the effects of Boc-pyrrolidine on GABA aminotransferase activity. The results indicated that Boc-pyrrolidine significantly inhibited the enzyme, leading to increased GABA concentrations in neuronal cultures. This suggests potential applications in treating anxiety and seizure disorders .

Case Study 2: Anticancer Properties

In another investigation, Boc-pyrrolidine was evaluated for its anticancer activity against breast cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, likely due to its ability to inhibit FASN activity, leading to reduced lipid synthesis necessary for cancer cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
Enzyme InhibitionGABA AminotransferaseIncreased GABA levels
Enzyme InhibitionFatty Acid Synthase (FASN)Reduced lipid synthesis
Antimicrobial ActivityVarious bacterial strainsInhibition of growth

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